



Application Notes and Protocols for GZ-11608: A VMAT2 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the brain penetration and pharmacokinetic profile of **GZ-11608**, a potent and selective vesicular monoamine transporter-2 (VMAT2) inhibitor. Detailed protocols for key in vitro and in vivo experiments are included to facilitate further research and development.

Introduction

GZ-11608 is a novel compound that has demonstrated significant potential in preclinical studies for the treatment of methamphetamine use disorder.[1][2] It acts by selectively inhibiting VMAT2, a transporter responsible for loading monoamines, such as dopamine, into synaptic vesicles.[1][3][4][5] This inhibition effectively reduces the amount of dopamine available for release, thereby blunting the neurochemical and behavioral effects of methamphetamine.[1][6] **GZ-11608** has been shown to exhibit rapid brain penetration and linear pharmacokinetics, although it has a short half-life and low oral bioavailability.[1][7]

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key quantitative data for GZ-11608.

Table 1: In Vitro Pharmacological Parameters



Parameter	Value	Description
VMAT2 Affinity (Ki)	25 nM	High-affinity binding to VMAT2. [1][3][4]
Vesicular Dopamine Release (EC50)	620 nM	Potency for releasing vesicular dopamine, which is 25-fold less potent than its VMAT2 inhibition.[1][2]
Mechanism of Action	Competitive Inhibition	Competitively inhibits methamphetamine-evoked vesicular dopamine release.[1] [2][6]
Schild Regression Slope	0.9 ± 0.13	Indicates a competitive inhibitory mechanism at VMAT2.[1][2][8]
Selectivity	92–1180-fold	High selectivity for VMAT2 over nicotinic receptors, the dopamine transporter, and hERG channels.[1]

Table 2: In Vivo Pharmacokinetic Parameters

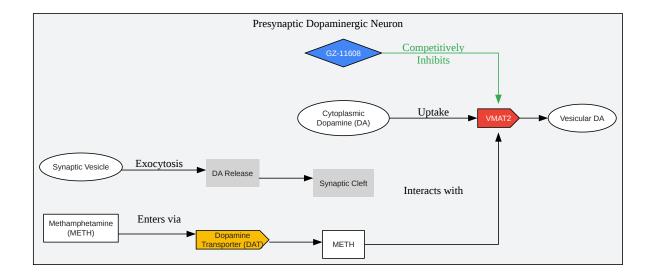


Parameter	Observation	Implication
Brain Penetration	Rapid	The compound quickly reaches its site of action in the central nervous system.[1][3] [4][9]
Pharmacokinetics	Linear	Predictable dose-concentration relationship.[1][2][8][9]
Oral Bioavailability	3%	Low oral bioavailability suggests the need for alternative administration routes or formulation development.[7]
Clearance	High	The compound is rapidly cleared from the body.[7]
Half-life	Short	Frequent dosing may be required to maintain therapeutic concentrations.[7]

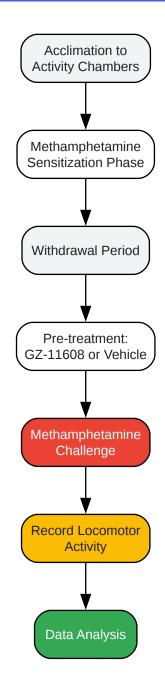
Signaling Pathway and Mechanism of Action

GZ-11608's primary mechanism of action is the competitive inhibition of VMAT2. This action disrupts the normal process of dopamine packaging into synaptic vesicles, which is a critical step for subsequent neurotransmission. Methamphetamine typically exploits VMAT2 to induce a massive release of dopamine. By blocking this transporter, **GZ-11608** mitigates the effects of methamphetamine.









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